N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide is a complex organic compound known as vibegron. It is classified as a β3-adrenergic receptor agonist, primarily used in the treatment of overactive bladder (OAB), characterized by symptoms such as urgency and urge urinary incontinence. Vibegron was approved for use in the United States in 2020 and has shown efficacy and safety in clinical trials for managing OAB symptoms .
The synthesis of vibegron involves several intricate steps that require precise control of reaction conditions. The method typically begins with the preparation of key intermediates through chemical reactions involving various reagents. For instance, one process includes mixing isopropyl alcohol with specific amines and acids at controlled temperatures to yield the desired compound. The addition of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride facilitates the formation of amide bonds essential for constructing the final molecular structure .
Vibegron has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₃₁H₃₈ClN₅O₄S, indicating a substantial molecular weight and diverse chemical functionalities.
The three-dimensional conformation plays a crucial role in its interaction with β3-adrenergic receptors, influencing its binding affinity and therapeutic efficacy.
Vibegron undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
These reactions are essential for both the synthesis of vibegron and its pharmacokinetic properties in biological systems.
Vibegron acts as a selective agonist for β3-adrenergic receptors located in the bladder detrusor muscle. Upon binding to these receptors, it stimulates relaxation of the bladder muscle, thereby increasing bladder capacity and reducing symptoms associated with OAB.
This mechanism is crucial for alleviating symptoms such as urgency and frequency of urination .
Vibegron exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:
These properties must be carefully considered during drug formulation to ensure optimal delivery and efficacy.
Vibegron is primarily utilized in clinical settings for treating overactive bladder syndrome. Its approval has provided an alternative therapeutic option for patients who may not tolerate traditional anticholinergic medications due to side effects like dry mouth or constipation.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: